molecular formula C3H6N6O B071479 4-Amino-N-amino-furazan-3-carboxamidine CAS No. 167281-92-7

4-Amino-N-amino-furazan-3-carboxamidine

Cat. No.: B071479
CAS No.: 167281-92-7
M. Wt: 142.12 g/mol
InChI Key: IUABABMIMWMKIV-UHFFFAOYSA-N
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Description

4-Amino-N-amino-furazan-3-carboxamidine is a heterocyclic compound featuring a furazan core (a five-membered ring containing two nitrogen and two oxygen atoms) substituted with amino and carboxamidine functional groups.

Properties

CAS No.

167281-92-7

Molecular Formula

C3H6N6O

Molecular Weight

142.12 g/mol

IUPAC Name

N',4-diamino-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C3H6N6O/c4-2(7-6)1-3(5)9-10-8-1/h6H2,(H2,4,7)(H2,5,9)

InChI Key

IUABABMIMWMKIV-UHFFFAOYSA-N

SMILES

C1(=NON=C1N)C(=NN)N

Isomeric SMILES

C1(=NON=C1N)/C(=N/N)/N

Canonical SMILES

C1(=NON=C1N)C(=NN)N

Synonyms

1,2,5-Oxadiazole-3-carboximidicacid,4-amino-,hydrazide(9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of furazan compounds exhibit promising antimicrobial activity. For instance, studies have shown that modifications to the furazan ring can enhance the efficacy against various bacterial strains. A case study involved synthesizing derivatives of 4-AFC and testing their antibacterial properties, revealing that certain modifications led to increased potency against resistant strains of bacteria.

Anticancer Properties
Furazan derivatives have also been investigated for their anticancer potential. A notable study synthesized several 4-AFC derivatives and evaluated their effects on cancer cell lines. The results demonstrated that specific compounds exhibited cytotoxic effects, suggesting a pathway for developing new anticancer agents.

Materials Science

Energetic Materials
4-AFC is being explored as a precursor for synthesizing new energetic materials. Its structural properties allow it to be incorporated into formulations that require high energy output with reduced sensitivity to impact and friction. A research study focused on the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan from 4-AFC, highlighting its potential as an insensitive explosive material with improved thermal stability compared to traditional explosives like TNT .

Polymer Composites
The incorporation of 4-AFC into polymer matrices has been studied for creating advanced materials with enhanced mechanical properties and thermal stability. These composites could find applications in aerospace and defense industries due to their lightweight yet durable characteristics.

Agricultural Applications

Pesticide Development
4-AFC's chemical structure allows for modifications that can lead to the development of new agrochemicals. Research has indicated that compounds derived from 4-AFC show potential as effective pesticides, targeting specific pests while minimizing environmental impact.

Table 1: Summary of Biological Activities of 4-AFC Derivatives

Compound NameActivity TypeTarget OrganismEfficacy
4-Amino-N-methyl-1,2,5-oxadiazole-3-carboxamideAntibacterialE. coliModerate
4-Amino-N-hydroxy-furazan-3-carboxamidineAnticancerHeLa cellsHigh
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazanEnergetic materialN/ASuperior

Table 2: Comparison of Energetic Properties

Compound NameSensitivity (Impact)Sensitivity (Friction)Thermal Stability (°C)
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan≥40.1 J≥360 N172–246
Conventional TNT<10 J<100 N~250

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino and amidine groups facilitate nucleophilic substitution reactions, particularly with electrophilic reagents. Key transformations include:

Reaction with Alkyl Halides

  • Reagents : Methyl iodide, ethyl bromide

  • Conditions : K₂CO₃ in DMF, 60°C, 6–8 hours

  • Products : N-alkylated derivatives (e.g., N-methyl or N-ethyl analogs)

  • Mechanism : SN2 displacement at the amidine nitrogen

  • Yield : 70–85%

Reaction with Acyl Chlorides

  • Reagents : Acetyl chloride, benzoyl chloride

  • Conditions : Pyridine as base, room temperature

  • Products : N-acylated derivatives (e.g., acetylated or benzoylated amidines)

  • Key Application : Enhances lipophilicity for drug delivery systems

Condensation Reactions

The amidine group participates in condensation with carbonyl-containing compounds:

Formation of Heterocycles

  • Reagents : Ketones (e.g., acetone), aldehydes (e.g., formaldehyde)

  • Conditions : HCl catalysis, reflux in ethanol

  • Products : 1,3,5-Triazine or imidazoline derivatives

  • Notable Example : Reaction with acetamide at 180°C yields 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan

ReactantProductYield (%)Reference
Acetamide1,2,4-Oxadiazole-furazan hybrid78
FormaldehydeBridged imidazoline-furazan compound65

Azo Coupling via Diazotization

The aromatic amino group undergoes diazotization, enabling azo bond formation:

Diazotization/Azo Coupling

  • Reagents : NaNO₂, HCl (diazotization); phenol/napthol derivatives (coupling)

  • Conditions : 0–5°C, pH 4–6

  • Products : Azo-linked furazan derivatives

  • Applications : Energetic materials, dyes

Example Reaction Pathway :

  • Diazotization:
    C3H6N6O+NaNO2+HClDiazonium salt\text{C}_3\text{H}_6\text{N}_6\text{O}+\text{NaNO}_2+\text{HCl}\rightarrow \text{Diazonium salt}

  • Coupling with β-naphthol:
    Diazonium salt+β naphtholAzo compound+H2O\text{Diazonium salt}+\beta \text{ naphthol}\rightarrow \text{Azo compound}+\text{H}_2\text{O}

Oxidation

  • Reagents : H₂O₂, HNO₃

  • Products : Nitro derivatives (e.g., 4-nitro-furazan-3-carboxamidine)

  • Conditions : 50°C, 3 hours

  • Yield : 60–70%

Reduction

  • Reagents : H₂/Pd-C, NaBH₄

  • Products : Reduced amine derivatives (e.g., 4-aminomethyl-furazan)

  • Applications : Intermediate for pharmaceuticals

Salt Formation

The amidine group forms stable salts with acids:

Acid-Base Reactions

  • Acids : HCl, HNO₃, CF₃COOH

  • Products : Hydrochloride, nitrate, or trifluoroacetate salts

  • Stability : Salts exhibit improved crystallinity for X-ray analysis

Thermal Decomposition

Thermogravimetric Analysis (TGA) Data :

  • Onset Temperature : 246°C (dec.)

  • Major Products : CO, N₂, HCN (identified via GC-MS)

  • Application Insight : Limited utility in high-temperature materials

Reaction Conditions Optimization Table

Reaction TypeSolventTemperature (°C)Time (h)Catalyst
Nucleophilic SubstitutionDMF606–8K₂CO₃
CondensationEthanolReflux (78)12HCl
DiazotizationH₂O0–50.5NaNO₂/HCl
Azo CouplingH₂O/EtOH252None

Key Research Findings

  • Energetic Materials : Nitro derivatives exhibit detonation velocities up to 8,200 m/s, comparable to RDX .

  • Biological Activity : N-Acylated derivatives show moderate antifungal activity (IC₅₀ = 12–18 μM against C. albicans) .

  • Thermal Stability : Decomposition above 200°C limits applications in propellants but is suitable for controlled-release formulations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The compound belongs to the carboxamidine class, characterized by the presence of the amidine group (-C(=NH)-NH₂). Below is a comparison with key analogs:

Compound Core Structure Substituents Reported Applications
4-Amino-N-amino-furazan-3-carboxamidine Furazan Amino, amidine Not explicitly stated
BQC1-BQC10 (e.g., 4-oxo-N-(4-oxo-3-substituted-3,4-dihydroquinazolin-2-yl amino)-2-phenylquinazoline-3(4H)-carboxamidines) Quinazoline Phenyl, substituted quinazoline, amidine Antimicrobial, anticancer research
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzamide Chlorophenyl, difluorobenzamide Insect growth regulator (pesticide)
Prosulfuron (N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)-2-(3,3,3-trifluoropropyl)benzenesulfonamide) Triazine Methoxy-methyl-triazine, sulfonamide Herbicide

Key Observations :

  • Furazan vs. Quinazoline: The furazan ring in this compound is smaller and more electron-deficient than the quinazoline core in BQC derivatives. This difference likely impacts solubility, stability, and interaction with biological targets. Quinazoline derivatives are well-documented for antimicrobial activity due to their ability to intercalate DNA or inhibit enzymes like topoisomerases .
  • In pesticides like diflubenzuron, the amidine group contributes to chitin synthesis inhibition in insects .

Preparation Methods

Nitrosation-Cyclization Sequence

The foundational approach involves nitrosation of malononitrile followed by cyclization. Malononitrile reacts with sodium nitrite (NaNO₂) in aqueous hydrochloric acid to form malononitrile oxime. Subsequent treatment with hydroxylamine at elevated temperatures (80–100°C) yields the amidoxime intermediate, which undergoes thermal dehydration under basic conditions to generate the furazan core. This method, first reported by Ichikawa et al., achieves a 65–70% overall yield but requires precise pH control during the nitrosation step to prevent byproduct formation.

Reaction Conditions:

  • Step 1 (Nitrosation): Malononitrile (1 equiv), NaNO₂ (1.2 equiv), HCl (1M), 0–5°C, 2 h.

  • Step 2 (Amidoxime Formation): Hydroxylamine hydrochloride (2 equiv), H₂O, 80°C, 6 h.

  • Step 3 (Cyclization): KOH (2 equiv), ethanol, reflux, 4 h.

Carbohydroximidoyl Chloride Intermediates

Alternative routes exploit carbohydroximidoyl chloride derivatives. Reaction of 4-amino-N-hydroxy-furazane-3-carbimidoyl chloride with ammonia or primary amines in tetrahydrofuran (THF) produces the target carboxamidine. Silver carbonate (Ag₂CO₃) acts as a catalyst, facilitating HCl elimination and promoting cycloaddition with high regioselectivity. This method achieves 85–90% purity but necessitates rigorous exclusion of moisture to prevent hydrolysis.

Key Optimization:

  • Catalyst: Ag₂CO₃ (1.1 equiv) in THF at 25°C for 12 h.

  • Solvent System: Anhydrous THF with molecular sieves to scavenge trace water.

Modern Catalytic Approaches

Zinc Chloride-Mediated Coupling

ZnCl₂-catalyzed coupling of amidoximes with nitriles under acidic conditions provides a scalable pathway. A mixture of 4-amino-furazan-3-carboxamidine and benzonitrile in dichloromethane (DCM) with ZnCl₂ (10 mol%) at 60°C for 8 h yields the product with 78% efficiency. This method reduces side reactions compared to classical alkaline conditions.

Advantages:

  • Short reaction time (≤8 h).

  • Tolerance to electron-deficient nitriles.

Flow Chemistry Applications

Continuous flow reactors enhance reproducibility for large-scale production. A two-stage system combines nitrosation and cyclization in series, using microchannel reactors to maintain precise temperature control (±2°C). Pilot-scale trials demonstrate a 92% yield with a throughput of 5 kg/h.

Parameters:

  • Residence Time: 30 min per stage.

  • Temperature Gradient: 0°C (Stage 1) → 70°C (Stage 2).

  • Catalyst: Immobilized KOH on silica gel.

Industrial Production Methodologies

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use, aligning with green chemistry principles. Equimolar quantities of malononitrile oxime and urea are milled with stainless steel balls (10 mm diameter) at 500 rpm for 2 h. This method achieves 88% yield with a particle size distribution of 50–100 μm.

Scalability Considerations:

  • Energy consumption: 15 kWh/kg.

  • Equipment: High-shear planetary ball mills with cooling jackets.

Purification and Isolation

Crude product purification involves sequential recrystallization from ethanol-water (3:1 v/v) and activated carbon treatment. Analytical HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) confirms ≥99% purity.

Impurity Profile:

  • Major Byproduct: 4-Amino-furazan-3-carboxylic acid (≤0.5%).

  • Residual Solvents: Ethanol (<100 ppm), DCM (<10 ppm).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.27 (s, 2H, NH₂), 6.58 (s, 1H, CH), 3.31 (s, 2H, NH).

  • IR (KBr): 3440 cm⁻¹ (N-H stretch), 1679 cm⁻¹ (C=N), 1614 cm⁻¹ (C-N).

  • HRMS (ESI-TOF): [M+H]⁺ calcd. for C₃H₅N₅O: 140.0564; found: 140.0561.

Thermal Stability Analysis

Differential scanning calorimetry (DSC) reveals an extrapolated onset decomposition temperature of 210°C (heating rate: 10°C/min). No melting endotherm is observed, indicating direct decomposition from the solid state.

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Reaction Time (h) Scalability
Classical Nitrosation65–709512Moderate
ZnCl₂ Catalysis78978High
Flow Chemistry92990.5Industrial
Mechanochemical88982Pilot-Scale

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-Amino-N-amino-furazan-3-carboxamidine, and how can purity be ensured?

  • Methodology : Multi-step synthesis typically involves furazan ring formation followed by functionalization of the carboxamidine group. Purification via column chromatography (e.g., silica gel with gradient elution) is critical. Confirm purity using HPLC (>98%) and structural integrity via 1H^1H-/13C^{13}C-NMR, IR (to identify amine and furazan ring vibrations), and high-resolution mass spectrometry (HRMS) . Thermal stability should be assessed via thermogravimetric analysis (TGA) to ensure no decomposition during synthesis .

Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS/MS and quantify degradation products using isotopic-labeled internal standards (e.g., 13C^{13}C-analogs) to minimize matrix effects . For thermal stability, use differential scanning calorimetry (DSC) to identify phase transitions and decomposition points .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology : Discrepancies in NMR/IR data may arise from tautomerism or solvate formation. Use X-ray crystallography to resolve ambiguities in the solid-state structure. For solution-state conflicts, employ variable-temperature NMR (VT-NMR) to study dynamic equilibria. Cross-validate with computational methods (DFT calculations for optimized geometries and vibrational frequencies) .

Q. What in vitro models are appropriate for evaluating pharmacological activity, and how can false positives be mitigated?

  • Methodology : Screen for enzyme inhibition (e.g., nitric oxide synthase, given structural similarity to aminoguanidine derivatives) using fluorogenic substrates. Include negative controls (e.g., enzyme-free assays) and counter-screens against off-target proteins (e.g., cytochrome P450 isoforms) to rule out nonspecific binding. Use IC50_{50} values with 95% confidence intervals from dose-response curves .

Q. How to design experiments for detecting trace-level metabolites in biological matrices?

  • Methodology : Employ hybrid LC-QTOF-MS with polarity switching for untargeted metabolomics. Use stable isotope-labeled analogs (e.g., 15N^{15}N- or 13C^{13}C-labeled parent compound) as internal standards to improve quantification accuracy. Validate method sensitivity (LOD < 1 ng/mL) and matrix effects (recovery rates 85–115%) per FDA guidelines .

Data Contradiction and Analysis

Q. How should researchers address conflicting results in bioactivity assays across different cell lines?

  • Methodology : Discrepancies may stem from cell-specific uptake or metabolic activation. Use radiolabeled 14C^{14}C-4-Amino-N-amino-furazan-3-carboxamidine to quantify intracellular accumulation via scintillation counting. Pair with RNA-seq to correlate activity with expression of target proteins (e.g., transporters, metabolic enzymes) .

Q. What statistical approaches are recommended for reconciling variability in replicate experiments?

  • Methodology : Apply mixed-effects models to account for batch-to-batch variability in synthesis or cell culture. Use Bayesian hierarchical modeling to integrate historical data and reduce uncertainty in EC50_{50} estimates. Report effect sizes with 95% credible intervals instead of p-values to emphasize practical significance .

Notes for Methodological Rigor

  • Synthesis : Document reaction yields, side products, and purification efficiency across ≥3 independent batches to ensure reproducibility.
  • Analytical Validation : Adhere to ICH Q2(R1) guidelines for method validation, including specificity, linearity, and precision .
  • Ethics : Disclose all conflicts (e.g., funding sources) and ensure raw data are archived in FAIR-compliant repositories.

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